molecular formula C19H24N4O4S2 B323612 FKBP51-Hsp90-IN-1

FKBP51-Hsp90-IN-1

Cat. No.: B323612
M. Wt: 436.6 g/mol
InChI Key: VDNAKRUIARBLPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N’-bis(3-carbamoyl-4,5-dimethylthiophen-2-yl)pentanediamide is a synthetic organic compound with the molecular formula C19H24N4O4S2 and a molecular weight of 436.6 g/mol This compound features a pentanediamide backbone with two thiophene rings substituted with carbamoyl and dimethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-bis(3-carbamoyl-4,5-dimethylthiophen-2-yl)pentanediamide typically involves the reaction of 3-carbamoyl-4,5-dimethylthiophene with pentanediamide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the compound .

Industrial Production Methods

In an industrial setting, the production of N,N’-bis(3-carbamoyl-4,5-dimethylthiophen-2-yl)pentanediamide involves large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high throughput, making the compound readily available for various applications .

Chemical Reactions Analysis

Types of Reactions

N,N’-bis(3-carbamoyl-4,5-dimethylthiophen-2-yl)pentanediamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.

    Reduction: Reduction reactions can convert the carbamoyl groups to amines.

    Substitution: The thiophene rings can undergo electrophilic substitution reactions, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic reagents like bromine or chlorine can be used for substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted thiophene derivatives .

Scientific Research Applications

N,N’-bis(3-carbamoyl-4,5-dimethylthiophen-2-yl)pentanediamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N,N’-bis(3-carbamoyl-4,5-dimethylthiophen-2-yl)pentanediamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • N,N’-bis(3-carbamoyl-4,5-dimethylthiophen-2-yl)hexanediamide
  • N,N’-bis(3-carbamoyl-4,5-dimethylthiophen-2-yl)-2,2,3,3-tetrafluorobutanediamide

Uniqueness

N,N’-bis(3-carbamoyl-4,5-dimethylthiophen-2-yl)pentanediamide is unique due to its specific substitution pattern on the thiophene rings and the pentanediamide backbone. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C19H24N4O4S2

Molecular Weight

436.6 g/mol

IUPAC Name

N,N//'-bis(3-carbamoyl-4,5-dimethylthiophen-2-yl)pentanediamide

InChI

InChI=1S/C19H24N4O4S2/c1-8-10(3)28-18(14(8)16(20)26)22-12(24)6-5-7-13(25)23-19-15(17(21)27)9(2)11(4)29-19/h5-7H2,1-4H3,(H2,20,26)(H2,21,27)(H,22,24)(H,23,25)

InChI Key

VDNAKRUIARBLPX-UHFFFAOYSA-N

SMILES

CC1=C(SC(=C1C(=O)N)NC(=O)CCCC(=O)NC2=C(C(=C(S2)C)C)C(=O)N)C

Canonical SMILES

CC1=C(SC(=C1C(=O)N)NC(=O)CCCC(=O)NC2=C(C(=C(S2)C)C)C(=O)N)C

Origin of Product

United States

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